

Technical Guide: Mass Spectrometry

Fragmentation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole-4-carbaldehyde

CAS No.: 59398-91-3

Cat. No.: B1356283

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Physicochemical Context & Ionization Physics

Before interpreting spectra, one must understand the charge localization. The oxazole ring contains both a basic nitrogen (pyridine-like) and an oxygen atom. Under ESI(+) conditions using an acidic mobile phase (e.g., 0.1% Formic Acid), protonation occurs preferentially at the oxazole nitrogen (N3).

This protonated precursor, $[M+H]^+$, is stable but possesses high internal energy potential due to the conjugation between the 4-chlorophenyl ring and the oxazole core. The aldehyde at position C4 is a "fragile" handle, serving as the primary initiation point for fragmentation.

Isotopic Signature (The Chlorine Rule)

A critical validation step for this molecule is the chlorine isotope pattern.

- ^{35}Cl (75.8%) vs. ^{37}Cl (24.2%).
- Observation: The molecular ion cluster will appear as a 3:1 ratio doublet separated by 2 Da (m/z 208 and 210).

- **Diagnostic Utility:** Any fragment ion retaining the chlorophenyl group must preserve this 3:1 pattern. Loss of this pattern indicates the loss of the chlorine atom (rare in low-energy CID) or the phenyl ring.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol. This setup ensures sufficient protonation while minimizing in-source fragmentation.

Methodology

- **Sample Preparation:** Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN). Dilute 1:100 into 50:50 ACN:H₂O + 0.1% Formic Acid. Final concentration ~10 µg/mL.
- **Infusion:** Direct infusion via syringe pump at 5-10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.
- **Source Parameters (ESI+):**
 - **Capillary Voltage:** 3.5 kV (Soft ionization to preserve [M+H]⁺).
 - **Cone Voltage:** 20–30 V (High enough to decluster, low enough to prevent in-source CO loss).
 - **Source Temp:** 120°C.
 - **Desolvation Gas:** N₂, 500 L/hr.
- **Collision Energy (CE) Ramp:**
 - Acquire spectra at CE 10, 20, and 40 eV.
 - **Rationale:** Low CE confirms the parent; High CE reveals the deep structural core (phenyl cation).

Mechanistic Fragmentation Analysis

The fragmentation of **2-(4-Chlorophenyl)oxazole-4-carbaldehyde** follows a "peeling" mechanism, where peripheral groups are lost before the heterocyclic core disintegrates.

Pathway A: The Decarbonylation (Primary Event)

The aldehyde group at C4 is the most labile moiety. Upon collisional activation, the formyl hydrogen migrates (often via a 3- or 4-membered transition state), facilitating the neutral loss of Carbon Monoxide (CO).

- Transition: m/z 208.02 \rightarrow m/z 180.02
- Mechanism: Alpha-cleavage or rearrangement. The resulting ion is the 2-(4-chlorophenyl)oxazole cation (protonated). This is the base peak at moderate collision energies (15-25 eV).

Pathway B: Oxazole Ring Cleavage (Retro-Cycloaddition)

Following CO loss, the oxazole ring becomes the focal point. Oxazoles are chemically "masked nitriles." Under CID stress, the ring undergoes a Retro-Diels-Alder (RDA) type cleavage or bond scission at O1-C5 and C2-N3.

- Transition: m/z 180.02 \rightarrow m/z 138.00
- Mechanism: The heterocyclic ring breaks to release a C₂H₂O fragment (ketene-like neutral) or similar 42 Da neutral, leaving the 4-chlorobenzonitrile cation [Cl-Ph-CN]⁺.
- Validation: This peak (m/z 138) is highly characteristic of 2-aryl oxazoles.

Pathway C: The Phenyl Core (High Energy)

At high collision energies (>35 eV), the nitrile bond breaks or the substituent is ejected, leaving the bare aromatic core.

- Transition: m/z 138.00 \rightarrow m/z 111.00
- Mechanism: Loss of HCN (27 Da) from the nitrile species generates the 4-chlorophenyl cation [C₆H₄Cl]⁺.

- Note: This ion is extremely stable due to resonance but requires significant energy to form.

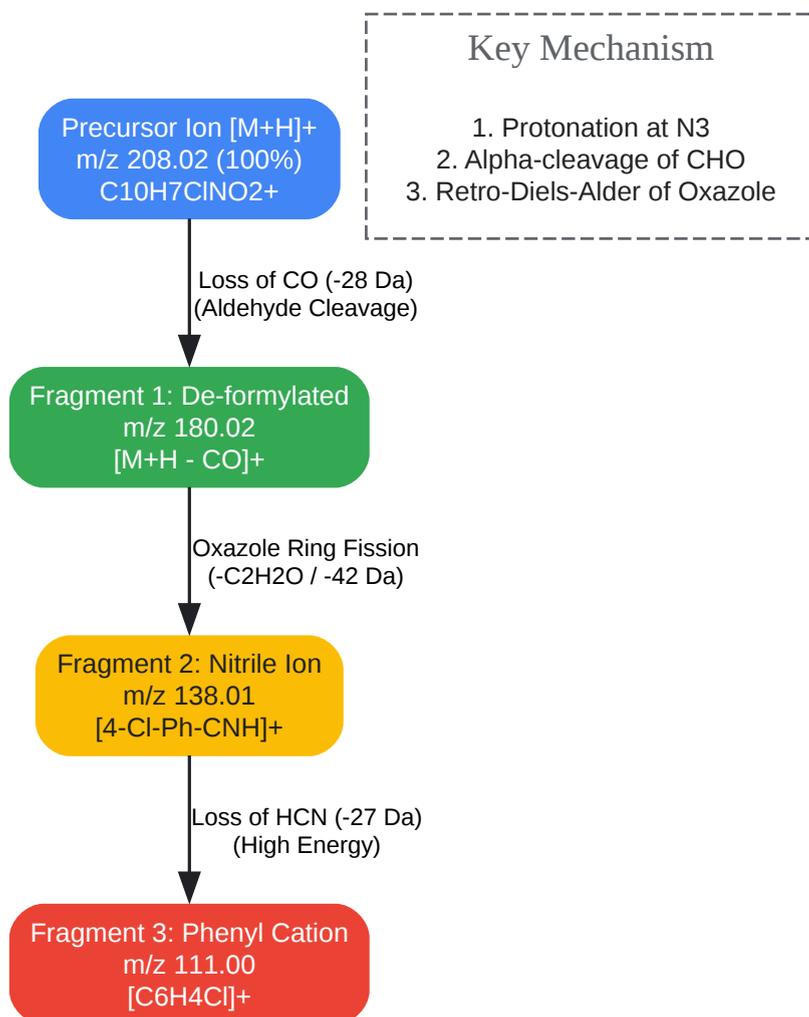
Data Summary & Diagnostic Ions

The following table summarizes the theoretical exact masses (using ^{35}Cl) expected in a high-resolution MS experiment (e.g., Orbitrap or Q-TOF).

Ion Identity	Formula	Theoretical m/z	Neutral Loss	Interpretation
Precursor	$[\text{C}_{10}\text{H}_7^{35}\text{ClNO}_2]^+$	208.0160	-	Protonated Molecule. Look for 3:1 ratio with m/z 210.
Fragment 1	$[\text{C}_9\text{H}_7^{35}\text{ClNO}]^+$	180.0211	CO (27.99 Da)	Base Peak. Loss of aldehyde carbonyl. Diagnostic of 4-formyl oxazoles.
Fragment 2	$[\text{C}_7\text{H}_5^{35}\text{ClN}]^+$	138.0105	$\text{C}_2\text{H}_2\text{O}$ (42.01 Da)	4-Chlorobenzonitrile. Result of oxazole ring shattering. Confirms C2 substitution.
Fragment 3	$[\text{C}_6\text{H}_4^{35}\text{Cl}]^+$	111.0002	HCN (27.01 Da)	Chlorophenyl Cation. High-energy fragment. Confirms the halogenated ring. [1]

Visualization: Fragmentation Pathway[2][3][4][5][6]

The following diagram illustrates the step-by-step degradation logic.



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Caption: Step-wise collision-induced dissociation pathway of **2-(4-Chlorophenyl)oxazole-4-carbaldehyde** in ESI+ mode.

References

- Bowie, J. H., & Blumenthal, T. (1971). Electron impact studies.[1][2][3][4][5][6][7][8] LXIV. The mass spectra of alkyl- and aryl-oxazoles. Australian Journal of Chemistry.
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- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books.
 - Context: Authoritative rules for the "Chlorine Isotope" patterns and "Aldehyde Decarbonyl

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